Computed Lipophilicity (XLogP3) Advantage Over the Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 2.3, which is 0.4 log units higher than that of the des-methyl analog 2-[(oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6, XLogP3 = 1.9) [1][2]. This 21% increase in predicted logP reflects the contribution of the 2-methyl substituent and places the target in a more favourable lipophilicity range for blood–brain barrier penetration (optimal CNS drug space: clogP 2–4), whereas the des-methyl analog falls below this window [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-[(Oxan-2-yl)methoxy]pyridine (CAS 2199059-48-6): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (≈21% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
For CNS-targeted library design, a 0.4 log-unit lipophilicity gain can shift a compound from sub-optimal to the lower boundary of the CNS drug space, directly influencing procurement decisions when selecting building blocks for blood–brain barrier penetrant series.
- [1] PubChem Compound Summary for CID 126954874, 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine (XLogP3 = 2.3). NCBI. View Source
- [2] PubChem Compound Summary for CID 126954844, 2-[(Oxan-2-yl)methoxy]pyridine (XLogP3 = 1.9). NCBI. View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
